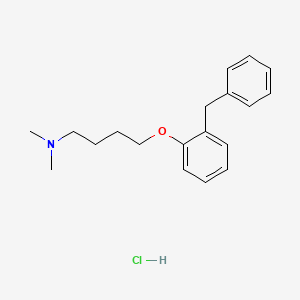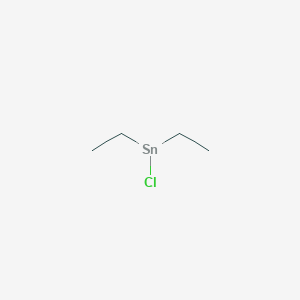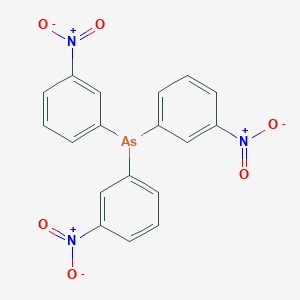
Tris(3-nitrophenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-nitrophenyl)arsane is an organoarsenic compound characterized by the presence of three nitrophenyl groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(3-nitrophenyl)arsane typically involves the reaction of arsenic trichloride with 3-nitrophenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then refluxed, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Tris(3-nitrophenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products Formed
Oxidation: Arsenic oxides and nitrophenyl derivatives.
Reduction: Tris(3-aminophenyl)arsane.
Substitution: Various substituted nitrophenyl arsenic compounds.
Aplicaciones Científicas De Investigación
Tris(3-nitrophenyl)arsane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Materials Science: Employed in the development of flame-retardant materials due to its ability to enhance thermal stability.
Biology and Medicine:
Industry: Utilized in the production of specialized polymers and coatings.
Mecanismo De Acción
The mechanism by which tris(3-nitrophenyl)arsane exerts its effects is primarily through its ability to interact with various molecular targets. The nitro groups can undergo redox reactions, while the arsenic atom can form bonds with other elements, influencing the compound’s reactivity and stability. These interactions can lead to the formation of stable complexes, enhancing the material’s flame-retardant properties.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-nitrophenyl)arsane: Similar structure but with nitro groups in the para position.
Triphenylarsane: Lacks nitro groups, resulting in different chemical properties.
Tris(3-nitrophenyl)phosphine: Contains phosphorus instead of arsenic, used in similar applications.
Uniqueness
Tris(3-nitrophenyl)arsane is unique due to the presence of nitro groups in the meta position, which influences its reactivity and stability. The combination of nitro groups and arsenic atom provides distinct chemical properties, making it suitable for specific applications such as flame retardancy and materials science.
Propiedades
Número CAS |
5449-74-1 |
|---|---|
Fórmula molecular |
C18H12AsN3O6 |
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
tris(3-nitrophenyl)arsane |
InChI |
InChI=1S/C18H12AsN3O6/c23-20(24)16-7-1-4-13(10-16)19(14-5-2-8-17(11-14)21(25)26)15-6-3-9-18(12-15)22(27)28/h1-12H |
Clave InChI |
BWOHSJSBUGJVNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[As](C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


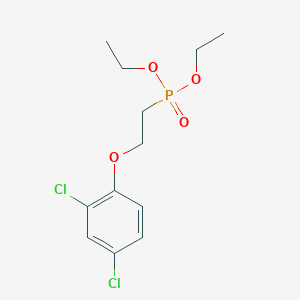
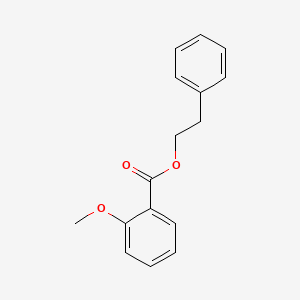
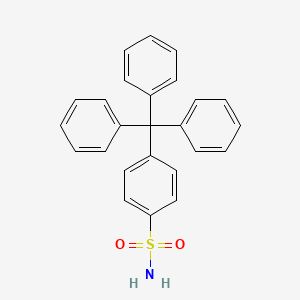
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)
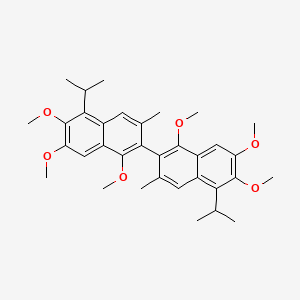
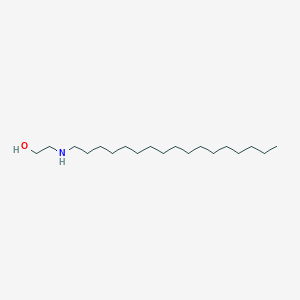

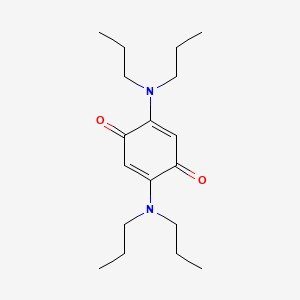
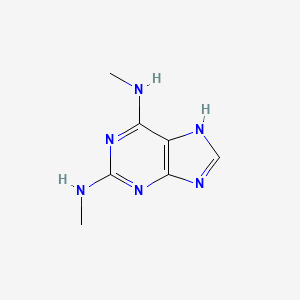
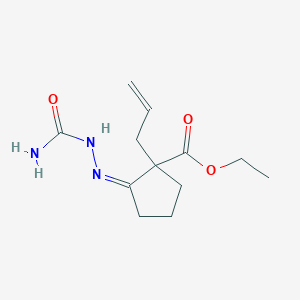
![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)
